Cas no 1015779-45-9 (3-Bromo-5-chloro-1H-pyrazole)
3-Bromo-5-chloro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-chloro-1H-pyrazole
- 5-chloro(bromo)pyrazole
- 3-Bromo-5-chloro-1H-pyrazole
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- Inchi: 1S/C3H2BrClN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
- InChI Key: XSRGYFXCFOOSBM-UHFFFAOYSA-N
- SMILES: BrC1C=C(NN=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 70
- Topological Polar Surface Area: 28.7
3-Bromo-5-chloro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1129197-1g |
3-Bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 95% | 1g |
$2117.0 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8861-100mg |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 95% | 100mg |
¥1386.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8861-250mg |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 95% | 250mg |
¥1848.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8861-500mg |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 95% | 500mg |
¥3081.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8861-1g |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 95% | 1g |
¥4620.0 | 2024-04-26 | |
| A2B Chem LLC | AW52440-50mg |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 92% | 50mg |
$667.00 | 2024-04-20 | |
| A2B Chem LLC | AW52440-100mg |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 92% | 100mg |
$860.00 | 2024-04-20 | |
| A2B Chem LLC | AW52440-250mg |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 92% | 250mg |
$1212.00 | 2024-04-20 | |
| A2B Chem LLC | AW52440-500mg |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 92% | 500mg |
$1888.00 | 2024-04-20 | |
| A2B Chem LLC | AW52440-1g |
3-bromo-5-chloro-1H-pyrazole |
1015779-45-9 | 92% | 1g |
$2411.00 | 2024-04-20 |
3-Bromo-5-chloro-1H-pyrazole Suppliers
3-Bromo-5-chloro-1H-pyrazole Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3-Bromo-5-chloro-1H-pyrazole
Introduction to 3-Bromo-5-chloro-1H-pyrazole (CAS No. 1015779-45-9)
3-Bromo-5-chloro-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 1015779-45-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine and chlorine substituents on the pyrazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 3-Bromo-5-chloro-1H-pyrazole make it a versatile building block for medicinal chemists. The bromo and chloro groups introduce electrophilic centers that can undergo nucleophilic substitution reactions, allowing for further functionalization. This property has been exploited in the development of novel therapeutic agents, particularly in the area of anticancer and antiviral drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. Pyrazole derivatives have emerged as promising candidates due to their ability to interact with biological targets such as enzymes and receptors. For instance, studies have demonstrated that 3-Bromo-5-chloro-1H-pyrazole can be used as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer.
One notable application of 3-Bromo-5-chloro-1H-pyrazole is in the development of antiviral agents. The pyrazole core is known to exhibit inhibitory activity against viral proteases and polymerases. Researchers have leveraged the reactivity of the bromo and chloro substituents to modify existing antiviral scaffolds, leading to the discovery of new compounds with enhanced efficacy and reduced side effects.
The pharmaceutical industry has also explored the use of 3-Bromo-5-chloro-1H-pyrazole in the synthesis of central nervous system (CNS) drugs. Pyrazole derivatives have shown potential in treating neurological disorders such as epilepsy and Alzheimer's disease. The ability to introduce diverse functional groups into the pyrazole ring allows for fine-tuning of pharmacokinetic properties, which is essential for developing drugs that can cross the blood-brain barrier effectively.
Another area where 3-Bromo-5-chloro-1H-pyrazole has made an impact is in agrochemical research. Pyrazole-based compounds have been investigated for their herbicidal and fungicidal properties. The structural flexibility of this compound allows chemists to design molecules that can selectively target unwanted vegetation or fungal pathogens without harming crops.
From a synthetic chemistry perspective, 3-Bromo-5-chloro-1H-pyrazole serves as a key intermediate in multi-step organic transformations. Its reactivity with various nucleophiles enables the construction of complex molecular architectures, which are often required for drug development. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it particularly useful in constructing biaryl motifs found in many pharmacologically active agents.
Recent advances in computational chemistry have further enhanced the utility of 3-Bromo-5-chloro-1H-pyrazole. Molecular modeling studies have helped researchers predict the binding modes of this compound with biological targets, allowing for rational drug design. These studies have revealed that subtle modifications to the pyrazole ring can significantly alter binding affinity and selectivity, providing valuable insights into structure-activity relationships.
The environmental impact of using 3-Bromo-5-chloro-1H-pyrazole as a building block has also been a topic of interest. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods, for example, have been employed to improve reaction efficiency while maintaining high yields.
In conclusion, 3-Bromo-5-chloro-1H-pyrazole (CAS No. 1015779-45-9) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop novel therapeutic agents and functional materials. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemical science.
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